Osm-LO-7
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Overview
Description
OSM-LO-7 is a chemical compound that has garnered attention in recent years due to its potential applications in various fields. It is part of a class of compounds known for their unique structural properties and potential biological activities. The compound has been studied for its potential use in medicinal chemistry, particularly in the treatment of diseases such as malaria.
Preparation Methods
The synthesis of OSM-LO-7 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized using a series of organic reactions, including condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to achieve the desired chemical properties.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures while ensuring consistency and quality. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities.
Chemical Reactions Analysis
OSM-LO-7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Various substitution reactions can be performed on this compound, where functional groups are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: OSM-LO-7 has shown potential as an inhibitor of certain enzymes, making it a valuable tool in biochemical studies. It is used to study enzyme kinetics and inhibition mechanisms.
Medicine: The compound has been investigated for its potential therapeutic effects, particularly in the treatment of malaria.
Industry: this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of OSM-LO-7 involves its interaction with specific molecular targets. In the case of its antimalarial activity, this compound inhibits the enzyme asparagine-tRNA synthetase in Plasmodium falciparum . This inhibition disrupts protein synthesis in the parasite, leading to its death. The compound’s ability to form covalent adducts with the enzyme is a key aspect of its mechanism of action.
Comparison with Similar Compounds
OSM-LO-7 can be compared with other similar compounds, such as OSM-S-106 and OSM-LO-88 . While OSM-S-106 has shown potent activity against Plasmodium falciparum, OSM-LO-88 exhibited very low activity. The uniqueness of this compound lies in its specific structural features that enable it to effectively inhibit the target enzyme. Similar compounds include:
OSM-S-106: An aminothieno pyrimidine benzene sulfonamide with potent antimalarial activity.
OSM-LO-88: A structurally related compound with low antimalarial potency.
Properties
Molecular Formula |
C21H15F5N4O3 |
---|---|
Molecular Weight |
466.4 g/mol |
IUPAC Name |
3-[[3-[4-(difluoromethoxy)phenyl]-[1,2,4]triazolo[4,3-a]pyrazin-5-yl]oxy]-2-(2,4,6-trifluorophenyl)propan-1-ol |
InChI |
InChI=1S/C21H15F5N4O3/c22-13-5-15(23)19(16(24)6-13)12(9-31)10-32-18-8-27-7-17-28-29-20(30(17)18)11-1-3-14(4-2-11)33-21(25)26/h1-8,12,21,31H,9-10H2 |
InChI Key |
UTKUNEDKHGJWFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C3N2C(=CN=C3)OCC(CO)C4=C(C=C(C=C4F)F)F)OC(F)F |
Origin of Product |
United States |
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